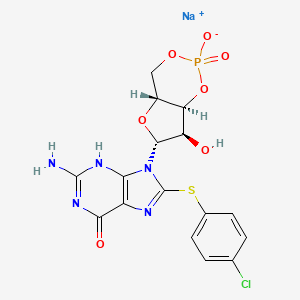

8-(4-chlorophenylthio)-cGMP.Na

Description

Propriétés

IUPAC Name |

sodium;9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-8-(4-chlorophenyl)sulfanyl-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN5O7PS.Na/c17-6-1-3-7(4-2-6)31-16-19-9-12(20-15(18)21-13(9)24)22(16)14-10(23)11-8(28-14)5-27-30(25,26)29-11;/h1-4,8,10-11,14,23H,5H2,(H,25,26)(H3,18,20,21,24);/q;+1/p-1/t8-,10-,11-,14-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REEQGIQRCDWDRA-ZBMQJGODSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C4=C(C(=O)NC(=N4)N)N=C3SC5=CC=C(C=C5)Cl)O)OP(=O)(O1)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=C(C(=O)NC(=N4)N)N=C3SC5=CC=C(C=C5)Cl)O)OP(=O)(O1)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN5NaO7PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80635551 | |

| Record name | Sodium (4aR,6R,7R,7aS)-6-{2-amino-8-[(4-chlorophenyl)sulfanyl]-6-oxo-3,6-dihydro-9H-purin-9-yl}-7-hydroxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

509.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51239-26-0 | |

| Record name | Sodium (4aR,6R,7R,7aS)-6-{2-amino-8-[(4-chlorophenyl)sulfanyl]-6-oxo-3,6-dihydro-9H-purin-9-yl}-7-hydroxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 8-(4-chlorophenylthio)-cGMP.Na — Mechanism & Application

Executive Summary

8-(4-chlorophenylthio)-guanosine-3',5'-cyclic monophosphate sodium salt (8-pCPT-cGMP.Na) is a highly potent, membrane-permeable analogue of the endogenous second messenger cGMP.[1] Unlike native cGMP, which is rapidly hydrolyzed by phosphodiesterases (PDEs) and has poor membrane permeability, 8-pCPT-cGMP is engineered for enhanced lipophilicity and metabolic stability .

Its primary utility lies in the selective activation of Protein Kinase G (PKG) isoforms (cGK I and cGK II) and the modulation of Cyclic Nucleotide-Gated (CNG) channels. Recent advanced applications have also identified it as a novel extracellular ligand for Epithelial Sodium Channels (ENaC), distinct from its intracellular kinase-dependent effects.

Chemical Profile & Properties[2][3]

The addition of the para-chlorophenylthio group at the C-8 position of the guanine ring fundamentally alters the molecule's interaction with lipid bilayers and enzymatic pockets.

| Property | Specification | Technical Note |

| Chemical Name | 8-(4-chlorophenylthio)-cGMP, Na salt | The sodium salt form enhances aqueous solubility compared to the free acid. |

| Abbreviation | 8-pCPT-cGMP | Distinct from 8-pCPT-2'-O-Me-cAMP (Epac activator). |

| Lipophilicity | High (LogP ~ 2.52) | Allows passive diffusion across cell membranes without acetoxymethyl (AM) esterification. |

| PDE Resistance | High | Resistant to hydrolysis by PDE1, PDE2, and PDE5. |

| Primary Targets | PKG I, PKG II, CNG Channels | Super-agonist for PKG II; Cone-selective activator for CNG. |

Mechanism of Action (Core Analysis)

The mechanism of 8-pCPT-cGMP is defined by three distinct signaling vectors:

A. Selective PKG Activation (Intracellular)

Upon diffusing through the plasma membrane, 8-pCPT-cGMP binds to the regulatory domains of cGMP-dependent protein kinases.

-

High Affinity: It exhibits a higher affinity for PKG I and II compared to 8-Br-cGMP.

-

Conformational Lock: The bulky C-8 substituent stabilizes the active conformation of the kinase holoenzyme, releasing the catalytic domain to phosphorylate substrates like VASP (Vasodilator-stimulated phosphoprotein).

B. CNG Channel Modulation (Membrane)

In retinal and olfactory research, 8-pCPT-cGMP acts as a ligand for CNG channels.[2]

-

Isoform Selectivity: It functions as a cone-selective activator , whereas other analogues (e.g., Rp-8-Br-PET-cGMPS) may inhibit rod channels. This allows for precise dissection of photoreceptor pathways.

C. ENaC Activation (Extracellular/Novel)

Recent evidence indicates that 8-pCPT-cGMP can act extracellularly to relieve "self-inhibition" of Epithelial Sodium Channels (ENaC) in alveolar cells, a mechanism independent of intracellular PKG.[3]

D. Phosphodiesterase (PDE) Evasion

Native cGMP is rapidly degraded by PDEs. The 4-chlorophenylthio group sterically hinders the catalytic pocket of broad-spectrum PDEs, ensuring a sustained half-life within the cytosol.

Visualization: The 8-pCPT-cGMP Signaling Network

Caption: Dual-action mechanism showing intracellular kinase activation and extracellular/membrane channel modulation, alongside PDE resistance.

Comparative Pharmacology

Selecting the correct analogue is critical for data integrity.[4][5] 8-pCPT-cGMP is often superior to 8-Br-cGMP for live-cell imaging due to permeability, but distinctions exist.

| Feature | 8-pCPT-cGMP | 8-Br-cGMP | Native cGMP |

| Membrane Permeability | Excellent (Lipophilic) | Moderate | Poor (Requires microinjection) |

| PKG Selectivity | High (PKG I & II) | Moderate (Cross-activates PKA at high conc.)[5] | High |

| PDE Stability | High | Moderate | Low |

| CNG Effect | Cone-Selective Activator | Rod/Cone Activator | Universal Activator |

| Typical Concentration | 10 - 100 µM | 100 - 1000 µM | N/A (Extracellular) |

Critical Insight: Do not confuse 8-pCPT-cGMP with 8-pCPT-2'-O-Me-cAMP . The latter is a specific activator of Epac (Exchange protein directly activated by cAMP) and does not activate PKG. Always verify the "G" vs "A" in the nucleotide name.

Experimental Protocols

A. Reconstitution & Storage

The sodium salt form facilitates aqueous solubility, avoiding the cytotoxicity associated with high DMSO concentrations in sensitive primary cultures.

-

Solvent: Dissolve 8-pCPT-cGMP.Na in distilled water or PBS .

-

Target Stock Concentration: 10 mM (e.g., 5 mg in ~980 µL water, MW ≈ 509.8 g/mol ).

-

-

Aliquoting: Sterile filter (0.2 µm) if used for long-term culture. Aliquot into dark, tightly sealed vials.

-

Storage: Store at -20°C. Stable for months. Avoid repeated freeze-thaw cycles.

B. Live Cell Activation Protocol

This protocol is validated for vascular smooth muscle cells (VSMCs) and neuronal cultures.

-

Preparation: Culture cells to 70-80% confluence. Serum-starve for 2-4 hours if investigating growth-factor related pathways to reduce basal kinase activity.

-

Treatment:

-

Add 8-pCPT-cGMP stock directly to the culture media.

-

Dose: Start with 10 µM for high-sensitivity systems; scale to 100 µM for robust maximal activation.

-

Control: Use a vehicle control (water/PBS) and a negative control (e.g., the inhibitor Rp-8-pCPT-cGMPS ) to confirm specificity.

-

-

Incubation:

-

Rapid Signaling (Phosphorylation): 10 - 30 minutes.

-

Gene Expression/Phenotype: 12 - 24 hours.

-

-

Termination: Aspirate media and immediately lyse cells in ice-cold lysis buffer containing phosphatase inhibitors.

Visualization: Experimental Workflow

Caption: Standardized workflow for interrogating cGMP signaling in live cells.

References

-

Biolog Life Science Institute. 8-pCPT-cGMP: Technical Information and Properties.

-

Vertex AI / NIH PubMed Central. 8-pCPT-cGMP stimulates αβγ-ENaC activity in oocytes as an external ligand.

-

BenchChem. A Comparative Guide to PKG Activators: Sp-8-Br-cGMPS vs. 8-Br-cGMP.

-

ResearchGate. cGMP Analogues with Opposing Actions on CNG Channels Selectively Modulate Rod or Cone Photoreceptor Function.

-

Sigma-Aldrich. 8-(4-Chlorophenylthio)-guanosine 3′,5′-cyclic monophosphate sodium salt Product Sheet.

Sources

- 1. scientificlabs.co.uk [scientificlabs.co.uk]

- 2. The Pharmacology of Cyclic Nucleotide-Gated Channels: Emerging from the Darkness - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 8-(4-Chlorophenylthio)-Guanosine-3′,5′-Cyclic Monophosphate-Na Stimulates Human Alveolar Fluid Clearance by Releasing External Na+ Self-Inhibition of Epithelial Na+ Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Navigating cGMP Signaling: A Technical Guide to Endogenous cGMP versus the Synthetic Analog 8-pCPT-cGMP

Abstract

Cyclic guanosine monophosphate (cGMP) is a pivotal second messenger that orchestrates a multitude of physiological processes, from cardiovascular homeostasis to neuronal signaling. Researchers striving to dissect these pathways often turn to synthetic analogs like 8-(4-Chlorophenylthio)guanosine-3',5'-cyclic monophosphate (8-pCPT-cGMP) to bypass the ephemeral nature of endogenous cGMP. However, the assumption that 8-pCPT-cGMP is a simple, stable substitute for the natural signaling molecule is an oversimplification that can lead to misinterpretation of experimental data. This in-depth technical guide provides a comprehensive analysis of the signaling pathways of both endogenous cGMP and 8-pCPT-cGMP, highlighting their critical differences and offering a framework for rigorous, self-validating experimental design. This guide is intended for researchers, scientists, and drug development professionals seeking to confidently and accurately investigate the cGMP signaling cascade.

The Endogenous cGMP Signaling Cascade: A Tightly Regulated Network

The canonical endogenous cGMP signaling pathway is a dynamic and meticulously controlled system. Its activation is initiated by two primary sources of guanylate cyclase (GC) activity:

-

Soluble Guanylate Cyclase (sGC): Primarily activated by nitric oxide (NO), sGC is a key player in vasodilation and neuronal communication.

-

Particulate Guanylate Cyclase (pGC): These transmembrane receptors are activated by peptide hormones such as natriuretic peptides, playing crucial roles in regulating blood pressure and fluid balance.

Upon activation, GC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. This transient increase in intracellular cGMP concentration triggers downstream signaling events through three main classes of effector proteins:

-

cGMP-dependent Protein Kinases (PKG): These serine/threonine kinases are major effectors of cGMP signaling. Mammalian cells express two main isoforms, PKG I and PKG II, which have distinct tissue distributions and substrate specificities. Activation of PKG leads to the phosphorylation of a wide array of target proteins, modulating processes like smooth muscle relaxation, platelet aggregation, and gene expression.

-

Cyclic Nucleotide-gated (CNG) Ion Channels: These non-selective cation channels are directly gated by the binding of cyclic nucleotides, including cGMP. They are vital for signal transduction in photoreceptors and olfactory sensory neurons.

-

Phosphodiesterases (PDEs): This superfamily of enzymes is responsible for the degradation of cyclic nucleotides, thereby terminating the signal. Several PDE families (PDE1, PDE2, PDE3, PDE5, PDE6, PDE9, PDE10, and PDE11) can hydrolyze cGMP, ensuring a rapid and localized signaling response.

The tight regulation of cGMP levels by both synthesis (GCs) and degradation (PDEs) is a hallmark of this pathway, allowing for precise spatial and temporal control of cellular responses.

Figure 1: The Endogenous cGMP Signaling Pathway.

8-pCPT-cGMP: A Potent and Persistent Tool with Nuances

8-pCPT-cGMP is a widely used cGMP analog designed to overcome the experimental challenges associated with the rapid degradation of endogenous cGMP. Its key features include:

-

Enhanced Membrane Permeability: The lipophilic chlorophenylthio group at the 8-position facilitates its passage across cell membranes, allowing for direct application to intact cells.

-

Resistance to PDE Hydrolysis: This same modification makes 8-pCPT-cGMP highly resistant to degradation by most PDEs, leading to a sustained and potent activation of cGMP effectors.

-

Potent and Selective PKG Activator: 8-pCPT-cGMP is a potent activator of both PKG I and PKG II.

These properties make 8-pCPT-cGMP an invaluable tool for studying the downstream consequences of sustained cGMP signaling. However, it is crucial to recognize that its signaling profile is not identical to that of endogenous cGMP.

Core Divergence: 8-pCPT-cGMP vs. Endogenous cGMP

The primary differences between these two signaling molecules stem from their distinct biochemical properties and interactions with cellular machinery.

Regulation and Signal Dynamics

The most significant distinction lies in their regulation. Endogenous cGMP signaling is a "pulse-like" event, tightly controlled by the balanced activities of GCs and PDEs. In contrast, 8-pCPT-cGMP acts as a persistent, unregulated signal due to its resistance to PDE-mediated hydrolysis. This can lead to prolonged and potentially non-physiological activation of downstream pathways.

Interaction with PKG Isoforms

While both molecules activate PKG, structural and functional studies have revealed important isoform-specific differences. 8-pCPT-cGMP exhibits a notable selectivity for PKG II over PKG I. The larger β5/β6 pocket in the A site of PKG II can better accommodate the bulky 8-pCPT moiety. This preferential activation is a critical consideration in experimental systems where both isoforms are present.

The Emergence of PKG-Independent Effects

A growing body of evidence indicates that 8-pCPT-cGMP can exert effects independent of the canonical cGMP/PKG pathway. For instance, it has been shown to act as an external allosteric modulator, directly gating epithelial sodium channels (ENaC) in a PKG-independent manner. This direct interaction with other proteins is a significant departure from the known signaling of endogenous cGMP and a potential source of confounding experimental results.

Quantitative Comparison: A Data-Driven Perspective

To fully appreciate the functional differences, a quantitative comparison is essential. The following table summarizes key parameters for endogenous cGMP and 8-pCPT-cGMP.

| Parameter | Endogenous cGMP | 8-pCPT-cGMP | Rationale & Significance |

| Cell Permeability | Low | High | 8-pCPT-cGMP can be directly applied to intact cells, while elevating endogenous cGMP requires stimulating guanylate cyclases. |

| PDE Resistance | Rapidly Hydrolyzed | Highly Resistant | This leads to a sustained signal with 8-pCPT-cGMP, versus a transient signal for endogenous cGMP. |

| PKG Iα Activation (Ka) | ~0.1 µM | Higher Ka than cGMP | Endogenous cGMP is a more potent activator of PKG Iα. |

| PKG Iβ Activation (Ka) | ~1.0 µM | Potent Activator | Both activate PKG Iβ, but relative potencies can vary. |

| PKG II Activation (Ka) | ~0.07 µM | More Potent than cGMP | 8-pCPT-cGMP shows selectivity for PKG II. |

| Known PKG-Independent Effects | None established | Allosteric modulation of ENaC | A critical off-target effect to consider in experimental design. |

Experimental Design: A Framework for Scientific Integrity

Given the complexities outlined above, a rigorous and self-validating experimental approach is paramount when using 8-pCPT-cGMP. The following workflows and protocols are designed to ensure that observed effects are correctly attributed to the intended signaling pathway.

Workflow for Validating PKG-Dependent Signaling

This workflow provides a logical progression of experiments to confirm that the effects of 8-pCPT-cGMP are mediated through PKG activation.

Figure 2: Experimental Workflow for Validating PKG-Dependence.

The causality behind this workflow is rooted in the principles of pharmacological blockade and direct measurement of kinase activity. By demonstrating that a specific PKG inhibitor, such as Rp-8-pCPT-cGMPS, can abrogate the effect of 8-pCPT-cGMP, one provides strong evidence for the involvement of PKG. Furthermore, directly assessing the phosphorylation of a known PKG substrate like Vasodilator-Stimulated Phosphoprotein (VASP) provides a biochemical readout of PKG activation within the cell.

Detailed Experimental Protocols

Protocol 1: In Vitro PKG Activity Assay

This protocol allows for the direct measurement of PKG activity in cell or tissue lysates.

-

Prepare Lysates: Homogenize cells or tissues in a non-denaturing lysis buffer containing protease and phosphatase inhibitors. Centrifuge to pellet insoluble material and collect the supernatant.

-

Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the following:

-

Cell lysate (containing the kinase)

-

Kinase assay buffer (typically containing MgCl2 and ATP)

-

A specific PKG peptide substrate

-

Your experimental treatment:

-

Vehicle control

-

8-pCPT-cGMP (to measure stimulated activity)

-

8-pCPT-cGMP + Rp-8-pCPT-cGMPS (to confirm specificity)

-

-

-

Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes).

-

Termination: Stop the reaction by adding a stop solution (e.g., a high concentration of EDTA) or by spotting the reaction mixture onto a phosphocellulose paper.

-

Detection: Quantify the amount of phosphorylated substrate. This can be done using various methods, including:

-

Radiolabeling: Using [γ-³²P]ATP and measuring radioactivity incorporated into the substrate.

-

ELISA-based assays: Using a phospho-specific antibody to detect the phosphorylated substrate.

-

Fluorescence/Luminescence-based assays: Using proprietary substrates that change their optical properties upon phosphorylation.

-

Protocol 2: Western Blotting for VASP Phosphorylation

This protocol assesses PKG activity in intact cells by measuring the phosphorylation of its downstream target, VASP.

-

Cell Treatment: Plate and grow cells to the desired confluency. Treat with vehicle, 8-pCPT-cGMP, or a combination of 8-pCPT-cGMP and a PKG inhibitor for the desired time.

-

Lysis: Wash cells with ice-cold PBS and lyse in a denaturing buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane. The use of Phos-tag™ SDS-PAGE can enhance the separation of phosphorylated and non-phosphorylated proteins.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated VASP (e.g., anti-phospho-VASP Ser239) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Normalization: To ensure equal protein loading, strip the membrane and re-probe with an antibody against total VASP or a housekeeping protein (e.g., GAPDH or β-actin).

Conclusion and Future Perspectives

8-pCPT-cGMP is an undeniably powerful tool for probing cGMP signaling pathways. Its cell permeability and resistance to degradation provide a stable and potent means of activating cGMP effectors. However, researchers must proceed with a clear understanding of its distinct pharmacological profile compared to endogenous cGMP. Key takeaways include:

-

Acknowledge the Lack of Regulation: The persistent signal from 8-pCPT-cGMP is fundamentally different from the transient nature of endogenous cGMP.

-

Consider Isoform Selectivity: The preference of 8-pCPT-cGMP for PKG II can influence experimental outcomes in cells expressing multiple PKG isoforms.

-

Vigilance for PKG-Independent Effects: The potential for off-target effects, such as direct channel modulation, necessitates rigorous controls to ensure correct mechanistic interpretations.

By employing the self-validating experimental workflows outlined in this guide—combining pharmacological inhibition with direct measurement of downstream substrate phosphorylation—researchers can harness the power of 8-pCPT-cGMP while maintaining the highest standards of scientific integrity. Future development of more isoform-specific cGMP analogs and improved tools for visualizing cGMP dynamics in living cells will further refine our ability to unravel the complexities of this vital signaling network.

References

-

Kim, J. J., Lorenz, R., Kim, M., Hofmann, F., & Kim, C. (2019). Structural Basis of Analog Specificity in PKG I and II. International journal of molecular sciences, 20(21), 5489. [Link]

-

Bao, H. F., Ma, H. P., & Eaton, D. C. (2009). 8-pCPT-cGMP stimulates αβγ-ENaC activity in oocytes as an external ligand requiring specific nucleotide moieties. American journal of physiology. Cell physiology, 296(5), C1094–C1104. [Link]

-

Wikipedia. (2023, December 2). cGMP-dependent protein kinase. In Wikipedia. [Link]

-

Wall, M. E., Francis, S. H., & Corbin, J. D. (2003). Mechanisms associated with cGMP binding and activation of cGMP-dependent protein kinase. Proceedings of the National Academy of Sciences of the United States of America, 100(5), 2380–2385. [Link]

-

BIOLOG Life Science Institute. (n.d.). 8-pCPT-cGMP. Retrieved from [Link]

-

Bao, H. F., Ma, H. P., & Eaton, D. C. (2009). 8-pCPT-cGMP stimulates alphabetagamma-ENaC activity in oocytes as an external ligand requiring specific nucleotide moieties. American journal of physiology. Cell physiology, 296(5), C1094–C1104. [Link]

-

Smolenski, A., & Burkhardt, M. (2011). cGMP-Dependent Protein Kinase Inhibitors in Health and Disease. International journal of molecular sciences, 12(11), 7500–7517. [Link]

-

Gompper, K., Zuccaro, A., Feil, S., Feil, R., & Paquet-Durand, F. (2021). Identification of Novel Substrates for cGMP Dependent Protein Kinase (PKG) through Kinase Activity Profiling to Understand Its Putative Role in Inherited Retinal Degeneration. International journal of molecular sciences, 22(3), 1180. [Link]

-

Butt, E., Nolte, C., Schulz, S., Beltman, J., Beavo, J. A., Jastorff, B., & Walter, U. (1992). Analysis of the functional role of cGMP-dependent protein kinase in intact human platelets using a specific activator 8-para-chlorophenylthio-cGMP. Biochemical pharmacology, 43(12), 2591–2600. [Link]

-

Francis, S. H., Busch, J. L., Corbin, J. D., & Sibley, D. (2010). cGMP-Dependent Protein Kinases and cGMP Phosphodiesterases in Nitric Oxide and cGMP Action. Pharmacological reviews, 62(3), 525–563. [Link]

-

Fukuda, M., & Kurosawa, H. (2022). Cyclic GMP and PKG Signaling in Heart Failure. Frontiers in cardiovascular medicine, 9, 878546. [Link]

-

CUSABIO. (n.d.). cGMP-PKG signaling pathway. Retrieved from [Link]

-

Cláudia, F., & Gilberto, D. (2015). PKC and AKT Modulate cGMP/PKG Signaling Pathway on Platelet Aggregation in Experimental Sepsis. PloS one, 10(7), e0131828. [Link]

-

ResearchGate. (2016). How to detect activated protein kinase G (PKG or cGMP-dependent protein kinase) by immunohistochemistry?. Retrieved from [Link]

-

Wikipedia. (2023, October 21). Cyclic nucleotide-gated ion channel. In Wikipedia. [Link]

-

Butt, E., Eigenthaler, M., & Genieser, H. G. (1994). (Rp)-8-pCPT-cGMPS, a novel cGMP-dependent protein kinase inhibitor. European journal of pharmacology, 269(2), 265–268. [Link]

-

Francis, S. H., Blount, M. A., & Corbin, J. D. (2011). Enzyme assays for cGMP hydrolysing Phosphodiesterases. Methods in molecular biology (Clifton, N.J.), 704, 131–148. [Link]

-

Adriaenssens, E., Nguyen, T. N., Sawa-Makarska, J., Khuu, G., Schuschnig, M., Shoebridge, S., ... & Martens, S. (2024). In vitro kinase assay. protocols.io. [Link]

-

ResearchGate. (n.d.). Enzyme Assays for cGMP Hydrolyzing Phosphodiesterases. Retrieved from [Link]

-

Zuccaro, A., Feil, S., Feil, R., & Paquet-Durand, F. (2022). Identification of Novel Substrates for cGMP Dependent Protein Kinase (PKG) through Kinase Activity Profiling to Understand Its Putative Role in Inherited Retinal Degeneration. International journal of molecular sciences, 23(3), 1180. [Link]

-

Bio-Rad. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. [Link]

-

Maurice, D. H., Ke, H., Ahmad, F., Wang, Y., Chung, J., & Manganiello, V. C. (2014). Advances in targeting cyclic nucleotide phosphodiesterases. Nature reviews. Drug discovery, 13(4), 290–314. [Link]

-

ResearchGate. (n.d.). Western blot analysis of VASP phosphorylation confirms attenuated... Retrieved from [Link]

-

Cecchini, M., & Changeux, J. P. (2015). Allosteric regulation of pentameric ligand-gated ion channels: An emerging mechanistic perspective. Proceedings of the National Academy of Sciences of the United States of America, 112(48), 14755–14760. [Link]

-

BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

-

ResearchGate. (n.d.). General mechanism for hydrolysis of cGMP by PDE5 showing some of the... Retrieved from [Link]

-

FUJIFILM Wako Chemicals. (n.d.). Western Blot Analysis of Phosphorylated Proteins. Retrieved from [Link]

-

Wang, X., & De Camilli, P. (2023). In vitro kinase activity. protocols.io. [Link]

-

MDPI. (2024). Determination of the Cannabinoid CB1 Receptor's Positive Allosteric Modulator Binding Site through Mutagenesis Studies. Retrieved from [Link]

-

National Center for Biotechnology Information. (2015). Allosteric regulation of pentameric ligand-gated ion channels: An emerging mechanistic perspective. Retrieved from [Link]

An In-depth Technical Guide to 8-(4-chlorophenylthio)-guanosine-3',5'-cyclic monophosphate (8-pCPT-cGMP)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of 8-(4-chlorophenylthio)-guanosine-3',5'-cyclic monophosphate (8-pCPT-cGMP), a pivotal tool in cellular signaling research. We will delve into its fundamental chemical and physical properties, explore its mechanism of action as a potent activator of protein kinase G (PKG), and provide detailed protocols for its application in experimental settings. This document is intended to serve as a practical resource for researchers aiming to leverage the unique characteristics of 8-pCPT-cGMP to investigate the multifaceted roles of the cGMP/PKG signaling pathway.

Core Principles: Understanding 8-pCPT-cGMP

Chemical Identity and Physicochemical Characteristics

8-pCPT-cGMP is a synthetic, cell-permeable analog of cyclic guanosine monophosphate (cGMP), a ubiquitous second messenger.[1] The key structural modification is the substitution of a hydrogen atom at the 8th position of the guanine base with a 4-chlorophenylthio group.[2] This modification confers several advantageous properties for experimental use.

The addition of the lipophilic 4-chlorophenylthio moiety significantly enhances the membrane permeability of the molecule compared to the endogenous cGMP.[2][3] This allows for its direct application to intact cells, where it can readily cross the plasma membrane to engage its intracellular targets. Furthermore, this structural alteration renders 8-pCPT-cGMP more resistant to hydrolysis by phosphodiesterases (PDEs), the enzymes responsible for the degradation of cyclic nucleotides.[2][3] This increased stability ensures a more sustained and predictable activation of downstream signaling pathways.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₁₄ClN₅NaO₇PS | [1] |

| Molecular Weight | 509.8 g/mol | [1] |

| CAS Number | 51239-26-0 | [1] |

| Appearance | White powder | [2] |

| Solubility | Soluble in water | [2] |

| Storage Temperature | -20°C | [1] |

| Purity (Typical) | >99% (HPLC) | [1] |

Mechanism of Action: A Selective Activator of Protein Kinase G

The primary intracellular target of 8-pCPT-cGMP is cGMP-dependent protein kinase (PKG).[2][] PKG is a serine/threonine kinase that plays a crucial role in a multitude of physiological processes, including smooth muscle relaxation, platelet aggregation, and neuronal function.[][5]

The cGMP/PKG signaling pathway is a central regulatory axis in many cell types. It is endogenously activated by nitric oxide (NO) and natriuretic peptides, which stimulate the production of cGMP by soluble and particulate guanylate cyclases, respectively.[6] cGMP then binds to the regulatory domain of PKG, leading to a conformational change that relieves autoinhibition and activates the kinase's catalytic domain.[7] Activated PKG then phosphorylates a wide array of downstream substrate proteins, thereby modulating their activity and eliciting a cellular response.[8]

8-pCPT-cGMP mimics the action of endogenous cGMP by binding to and activating PKG.[2] Its enhanced stability and cell permeability make it a more potent and reliable tool for studying PKG-mediated events than cGMP itself or other analogs like 8-bromo-cGMP.[2][9]

There are two main isoforms of PKG, PKG I and PKG II, which are encoded by different genes and exhibit distinct tissue distributions and subcellular localizations. 8-pCPT-cGMP has been shown to be a selective activator of both PKG Iα and PKG II.[1] However, some studies suggest a degree of preference, with 8-pCPT-cGMP being a particularly potent activator of PKG II, with a reported EC₅₀ value of 1.8 µM.[10] In contrast, another cGMP analog, β-phenyl-1,N2-ethenoguanosine 3',5'-monophosphate (PET-cGMP), displays selectivity for PKG I.[11] This differential selectivity allows researchers to dissect the specific roles of each PKG isoform in cellular processes.

Experimental Applications and Protocols

The unique properties of 8-pCPT-cGMP make it an invaluable tool for a wide range of in vitro and in cellulo experiments. Its ability to potently and selectively activate PKG allows for the elucidation of the downstream consequences of cGMP signaling in various physiological and pathophysiological contexts.

Preparation of Stock Solutions

For most cell-based applications, a concentrated stock solution of 8-pCPT-cGMP is prepared in a suitable solvent, which can then be diluted to the desired working concentration in the cell culture medium.

Protocol: Preparation of a 10 mM Stock Solution in DMSO

-

Materials:

-

8-(4-chlorophenylthio)-guanosine-3',5'-cyclic monophosphate, sodium salt (powder form)

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Calibrated analytical balance

-

Sterile, filtered pipette tips

-

-

Procedure:

-

In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of 8-pCPT-cGMP powder. For 1 mL of a 10 mM stock solution, this will be approximately 5.1 mg.

-

Carefully transfer the weighed powder to a sterile microcentrifuge tube.

-

Add the calculated volume of sterile DMSO to the tube. For a 10 mM solution, add 1 mL of DMSO for every 5.1 mg of powder.

-

Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.

-

Visually inspect the solution to ensure there are no undissolved particles.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Storage and Stability:

-

Store the stock solution at -20°C for long-term storage.[1]

-

When stored properly, the stock solution should be stable for several months.

-

Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound.

General Protocol for Cell-Based Assays

This protocol provides a general framework for using 8-pCPT-cGMP to stimulate PKG signaling in cultured cells. The optimal concentration and incubation time will need to be determined empirically for each cell type and experimental endpoint.

Protocol: Activation of PKG in Cultured Cells

-

Cell Seeding:

-

Plate cells in appropriate culture vessels (e.g., 96-well plates, 6-well plates) at a density that will allow for optimal growth and response to treatment.

-

-

Cell Culture:

-

Culture the cells under standard conditions (e.g., 37°C, 5% CO₂) until they reach the desired confluency.

-

-

Preparation of Working Solution:

-

Thaw an aliquot of the 8-pCPT-cGMP stock solution.

-

Dilute the stock solution to the desired working concentration in pre-warmed, serum-free or complete cell culture medium. It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to the cells (typically ≤ 0.1%).

-

-

Treatment:

-

Remove the existing culture medium from the cells.

-

Add the medium containing the desired concentration of 8-pCPT-cGMP to the cells.

-

Include appropriate controls, such as a vehicle control (medium with the same concentration of solvent as the treated cells) and a negative control (untreated cells).

-

-

Incubation:

-

Incubate the cells for the desired period. Incubation times can range from minutes to hours, depending on the specific downstream event being investigated.

-

-

Endpoint Analysis:

-

After the incubation period, proceed with the desired endpoint analysis. This could include:

-

Western blotting to assess the phosphorylation of known PKG substrates.

-

Immunofluorescence to observe changes in protein localization.

-

Cell viability or proliferation assays.

-

Functional assays, such as smooth muscle contraction or platelet aggregation assays.

-

-

Example Application: Inhibition of Platelet Aggregation

8-pCPT-cGMP has been shown to inhibit platelet aggregation, a key process in thrombosis.[9][12] The following provides a conceptual workflow for such an experiment.

Workflow: Platelet Aggregation Assay

Caption: Workflow for a platelet aggregation assay using 8-pCPT-cGMP.

In this assay, the ability of 8-pCPT-cGMP to inhibit agonist-induced platelet aggregation is quantified. A half-maximal inhibitory concentration of approximately 100 µM has been reported for this effect.[12]

Downstream Signaling Pathways of PKG Activation

Activation of PKG by 8-pCPT-cGMP initiates a cascade of phosphorylation events that ultimately lead to a cellular response. The specific downstream effects are highly cell-type dependent.

Key Substrates and Cellular Effects

PKG has a broad range of substrates, and their phosphorylation can lead to diverse physiological outcomes. Some well-characterized downstream effects include:

-

Smooth Muscle Relaxation: PKG phosphorylates several proteins involved in the regulation of intracellular calcium levels and the calcium sensitivity of the contractile machinery, leading to vasodilation.[][13]

-

Inhibition of Platelet Aggregation: In platelets, PKG phosphorylates proteins that inhibit calcium mobilization and platelet activation.[9][12]

-

Modulation of Ion Channel Activity: PKG can directly or indirectly modulate the activity of various ion channels, including the cystic fibrosis transmembrane conductance regulator (CFTR) and epithelial sodium channels (ENaC).[2]

-

Regulation of Gene Expression: PKG can influence gene expression by phosphorylating transcription factors and other nuclear proteins.

Diagram: Simplified cGMP/PKG Signaling Pathway

Sources

- 1. researchgate.net [researchgate.net]

- 2. 8-pCPT-cGMP stimulates αβγ-ENaC activity in oocytes as an external ligand requiring specific nucleotide moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analysis of the functional role of cGMP-dependent protein kinase in intact human platelets using a specific activator 8-para-chlorophenylthio-cGMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. researchgate.net [researchgate.net]

- 7. An auto-inhibited state of protein kinase G and implications for selective activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cGMP-Dependent Protein Kinases and cGMP Phosphodiesterases in Nitric Oxide and cGMP Action - PMC [pmc.ncbi.nlm.nih.gov]

- 9. quora.com [quora.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Measurement of Cyclic Guanosine Monophosphate (cGMP) in Solid Tissues using Competitive Enzyme-Linked Immunosorbent Assay (ELISA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. emulatebio.com [emulatebio.com]

- 13. gmpinsiders.com [gmpinsiders.com]

8-pCPT-cGMP: Mechanistic Utility and Protocol Optimization in Signal Transduction

Executive Summary

8-(4-Chlorophenylthio)guanosine 3',5'-cyclic monophosphate (8-pCPT-cGMP) stands as a cornerstone reagent in signal transduction research, primarily utilized to dissect the nitric oxide (NO)/cGMP signaling axis.[1] Unlike endogenous cGMP, which is rapidly hydrolyzed and membrane-impermeable, 8-pCPT-cGMP features a parachlorophenylthio (pCPT) modification at the C8 position of the guanine ring.[1] This structural alteration confers lipophilicity (membrane permeability) and resistance to phosphodiesterases (PDEs) , making it the gold standard for activating cGMP-dependent protein kinase (PKG) in intact cells.[1]

This guide synthesizes the chemical biology, selectivity profiles, and experimental protocols required to utilize 8-pCPT-cGMP with high fidelity, specifically addressing the nuances of PKG isoform specificity and potential cross-talk with the cAMP/PKA pathway.

Part 1: Chemical Biology & Mechanism of Action

Structure-Activity Relationship (SAR)

The utility of 8-pCPT-cGMP is derived from two critical chemical properties:

-

Membrane Permeability: The lipophilic pCPT group allows the compound to passively diffuse across the plasma membrane, eliminating the need for microinjection or electroporation.

-

PDE Resistance: Endogenous cGMP is rapidly degraded by PDEs (e.g., PDE5).[1] The C8 modification sterically hinders the catalytic pocket of many PDEs, ensuring sustained intracellular concentrations.

The Selectivity Profile: PKG vs. PKA vs. CNG Channels

While often labeled as a "specific" PKG activator, 8-pCPT-cGMP exhibits a complex selectivity profile that researchers must control for:

| Target | Affinity/Potency | Mechanistic Insight |

| PKG I & II | High (Kd ~ 0.02–0.5 µM) | Primary target.[1] Binds to the regulatory domain, inducing a conformational change that releases the catalytic domain. |

| PKA | Low (Cross-activation > 100 µM) | At high concentrations, it can bind the cAMP-binding sites of PKA.[1] Crucial Control: Use PKA inhibitors (e.g., H-89) to rule out off-target effects.[1] |

| PDE3 | Inhibitory | Critical Artifact Warning: 8-pCPT-cGMP can inhibit PDE3 (cGMP-inhibited PDE).[1] In platelets/cardiomyocytes, this prevents cAMP degradation, indirectly activating PKA.[1] |

| CNG Channels | Variable | Highly potent activator of cone photoreceptor CNG channels; acts as a direct ligand independent of kinase activity. |

| ENaC | Direct Ligand | Novel mechanism where it binds extracellularly to Epithelial Sodium Channels (ENaC) to increase open probability, independent of PKG.[1] |

Part 2: Signaling Pathway Visualization

The following diagram illustrates the canonical PKG activation pathway alongside the critical "cross-talk" pathways (PDE3 inhibition and ENaC binding) that can confound experimental results.

Caption: Figure 1.[1] Dual mechanism of 8-pCPT-cGMP: Direct PKG activation (Green) and indirect PKA activation via PDE3 inhibition (Yellow).[1]

Part 3: Experimental Protocols

Reagent Preparation & Handling

-

Solubility: Soluble in water or PBS (pH 7.[1]4) up to 50 mM.[1]

-

Stock Solution: Prepare a 10 mM stock in PCR-grade water. Aliquot into 20-50 µL volumes to avoid freeze-thaw cycles.

-

Storage: Store lyophilized powder at -20°C. Stock solutions are stable for 1-2 months at -20°C.

-

Stability: 8-pCPT-cGMP is chemically stable but hygroscopic.[1] Ensure the vial is at room temperature before opening to prevent condensation.

Cell-Based Assay: VASP Phosphorylation (PKG Readout)

The phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP) at Serine 239 is the most robust readout for PKG activity.[1]

Materials:

-

Target Cells (e.g., Platelets, VSMCs, HUVECs).[1]

-

8-pCPT-cGMP (10 mM Stock).[1]

-

Control: 8-Br-cGMP (Less potent, used for comparison).[1][2]

-

Negative Control: Rp-8-pCPT-cGMPS (PKG Inhibitor).[1]

-

Lysis Buffer (containing phosphatase inhibitors).[1]

Protocol Workflow:

| Step | Action | Critical Technical Note |

| 1. Starvation | Serum-starve cells for 2–4 hours (cell type dependent).[1] | Reduces basal kinase activity and synchronizes signaling.[1] |

| 2. Pre-treatment | Optional: Add Rp-8-pCPT-cGMPS (50 µM) for 15 min.[1] | Essential control to prove PKG-dependency. |

| 3. Activation | Add 8-pCPT-cGMP to final conc. of 10–100 µM . | 10-50 µM is usually sufficient for specific PKG activation.[1] >100 µM risks PKA cross-talk. |

| 4.[1] Incubation | Incubate at 37°C for 5–15 minutes . | VASP phosphorylation is rapid; prolonged exposure may trigger feedback loops. |

| 5.[1] Termination | Aspirate media; immediately add ice-cold Lysis Buffer.[1] | Phosphatases are active; keep samples on ice.[1] |

| 6. Analysis | Western Blot: Probe for pVASP-Ser239 (PKG specific) and pVASP-Ser157 (PKA/PKG).[1] | Ser239 is the specific marker.[1] Ser157 causes a gel shift (46 to 50 kDa).[1] |

Part 4: Troubleshooting & Optimization

Distinguishing PKG vs. PKA Activity

A common pitfall is assuming all effects are PKG-mediated.[1] If 8-pCPT-cGMP induces an effect, validate it using the following logic matrix:

-

Use the Inhibitor: If the effect is blocked by Rp-8-pCPT-cGMPS , it is likely PKG-mediated.[1][3][4][5]

-

Check PKA Involvement: Use a PKA inhibitor (e.g., H-89 or KT5720).[1] If this blocks the effect, 8-pCPT-cGMP may be acting via the PDE3-cAMP-PKA loop described in Figure 1.[1]

-

Monitor VASP Sites:

-

High pSer239 / Low pSer157 = Pure PKG Activation .[1]

-

High pSer239 / High pSer157 = Mixed PKG/PKA Activation .

-

Experimental Workflow Diagram

Caption: Figure 2. Standardized workflow for validating PKG activation using 8-pCPT-cGMP.

References

-

Biolog Life Science Institute. 8-pCPT-cGMP: Technical Information and Selectivity Profile. Biolog.de.[1] Link

-

Li, Z., et al. (2003). A predominant role for cAMP-dependent protein kinase in the cGMP-induced phosphorylation of VASP and platelet inhibition in humans.[1][6] Blood.[1] Link

-

Aszodi, A., et al. (1999). The vasodilator-stimulated phosphoprotein (VASP) is involved in cGMP- and cAMP-mediated inhibition of agonist-induced platelet aggregation.[1] EMBO Journal.[1] Link[1]

-

Hofmann, F., et al. (2006). cGMP-dependent protein kinases: oxides, channels, and new targets.[1] Trends in Pharmacological Sciences.[1] Link

-

Chen, J., et al. (2004). 8-pCPT-cGMP stimulates αβγ-ENaC activity in oocytes as an external ligand.[1][4] American Journal of Physiology-Cell Physiology.[1] Link[1]

Sources

- 1. Cyclic guanosine monophosphate - Wikipedia [en.wikipedia.org]

- 2. Analysis of the functional role of cGMP-dependent protein kinase in intact human platelets using a specific activator 8-para-chlorophenylthio-cGMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 8-pCPT-cGMP stimulates alphabetagamma-ENaC activity in oocytes as an external ligand requiring specific nucleotide moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 8-pCPT-cGMP stimulates αβγ-ENaC activity in oocytes as an external ligand requiring specific nucleotide moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Technical Monograph: 8-pCPT-cGMP Agonist for Cyclic Nucleotide-Gated Channels

[1][2][3]

Executive Summary & Pharmacological Profile

8-(4-Chlorophenylthio)-guanosine-3',5'-cyclic monophosphate (8-pCPT-cGMP) is a membrane-permeable, phosphodiesterase (PDE)-resistant analog of cGMP.[1] While historically utilized as a specific activator of cGMP-dependent protein kinase (PKG), recent pharmacological characterization has established it as a super-agonist for cyclic nucleotide-gated (CNG) channels, particularly those found in retinal cone photoreceptors.

Unlike native cGMP, which requires invasive delivery methods (e.g., patch pipette dialysis) due to membrane impermeability, 8-pCPT-cGMP allows for the non-invasive modulation of CNG channels in intact cells. Its unique structure confers a lipophilic profile that facilitates rapid membrane translocation, making it an indispensable tool for studying channel kinetics and phototransduction pathways in vivo and ex vivo.

Key Technical Specifications

| Property | Specification |

| Chemical Name | 8-(4-Chlorophenylthio)guanosine-3',5'-cyclic monophosphate |

| Primary Targets | CNG Channels (CNGA3/CNGB3 > CNGA1/CNGB1), PKG I/II |

| Membrane Permeability | High (Lipophilic pCPT group) |

| Metabolic Stability | High (Resistant to PDE hydrolysis) |

| Cone Selectivity | ~8-fold higher affinity for Cone vs. Rod channels |

Chemical Biology & Mechanism of Action[4][5]

Structural Determinants of Potency

The addition of the para-chlorophenylthio (pCPT) group at the C-8 position of the guanine ring serves two critical functions:

-

Lipophilicity: It dramatically increases the molecule's partition coefficient, allowing it to cross the plasma membrane without acetoxymethyl (AM) esterification.

-

Receptor Affinity: The pCPT moiety creates favorable hydrophobic interactions within the cyclic nucleotide-binding domain (CNBD) of the CNG channel. This results in a "super-agonist" effect, where the analog exhibits a lower

(higher apparent affinity) than the endogenous ligand, cGMP.

The "Cone Selectivity" Window

A critical insight for researchers is the differential potency of 8-pCPT-cGMP across channel isoforms.[2][3] It exhibits a concentration-dependent selectivity for Cone CNG channels (CNGA3) over Rod CNG channels (CNGA1).

This ~8-fold difference creates a "therapeutic window" where low concentrations can selectively activate cone pathways without saturating rod signaling, a strategy currently explored for retinal degeneration therapies.

Signaling Pathway Visualization

The following diagram illustrates the dual-action potential of 8-pCPT-cGMP and the necessary controls to isolate CNG channel activity.

Figure 1: Mechanism of action showing membrane permeation and differential activation thresholds for rod vs. cone CNG channels.

Experimental Protocols

Preparation and Handling

To ensure reproducibility, correct solubilization is paramount. The free acid form is soluble in DMSO, while the sodium salt is water-soluble.

-

Stock Solution: Dissolve 8-pCPT-cGMP (Sodium Salt) in molecular biology grade water to 10 mM.

-

Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

-

Working Solution: Dilute in physiological saline (e.g., Ringer's solution) immediately prior to use.

Protocol: Selective Activation in Electrophysiology (Patch Clamp)

Objective: To record macroscopic currents from Cone CNG channels while minimizing Rod contribution.

Reagents:

-

Intracellular solution (Pipette): 140 mM KCl, 10 mM HEPES, 5 mM EGTA (low Ca2+ buffering to prevent feedback inhibition).

-

Extracellular solution (Bath): Standard Ringer's.

Workflow:

-

Configuration: Establish a Whole-Cell or Inside-Out patch configuration.

-

Baseline: Record baseline leak current at holding potential (-60 mV).

-

Low-Dose Application: Perfusion of 0.1 µM 8-pCPT-cGMP .

-

Observation: This concentration is near the

for cones but well below the activation threshold for rods. -

Validation: Current should exhibit linear I-V relationship (characteristic of CNG) and be blocked by L-cis-diltiazem.

-

-

Saturation: Washout and apply 10 µM 8-pCPT-cGMP .

-

Analysis: Calculate the ratio of

. A high ratio indicates a cone-dominant population.

Protocol: Calcium Imaging in Intact Retina

Objective: To visualize cone photoreceptor activity in retinal explants.

-

Loading: Incubate retinal explant with Ca2+ indicator (e.g., Fura-2 AM) for 30 mins.

-

Inhibition Block: Pre-incubate with 1 µM DT-3 (PKG inhibitor) for 15 mins to rule out kinase-mediated Ca2+ release.

-

Agonist Application: Perfusion of 1 µM 8-pCPT-cGMP .

-

Note: In intact tissue, slightly higher concentrations are required to overcome diffusion barriers compared to patch clamp.

-

-

Acquisition: Measure fluorescence ratio changes (

).

Data Interpretation & Troubleshooting (E-E-A-T)

Distinguishing CNG vs. PKG Activity

Since 8-pCPT-cGMP activates PKG, observed effects (e.g., changes in cell morphology or gene expression) might be kinase-driven rather than channel-driven.

-

Validation Step: Use Rp-8-pCPT-cGMPS (a cGMP antagonist).[2][3][7]

-

If the effect is blocked by Rp-8-pCPT-cGMPS but mimicked by 8-Br-cGMP (which is less potent on CNGs), it is likely PKG-mediated.

-

If the effect is immediate (milliseconds) and involves depolarization, it is CNG-mediated.

-

The "ENaC" Artifact

Critical Warning: 8-pCPT-cGMP has been shown to activate Epithelial Sodium Channels (ENaC) in a PKG-independent manner [3].

-

Symptom: Unexpected depolarization in kidney or lung epithelial cells.

-

Control: Always include Amiloride (10 µM) in your bath solution if working in tissues expressing ENaC. If the current is amiloride-sensitive, it is not a CNG current.

Comparative Potency Table

| Ligand | Rod CNG Potency ( | Cone CNG Potency ( | Efficacy (Relative to cGMP) |

| cGMP (Native) | ~40 µM | ~11 µM | 100% |

| 8-Br-cGMP | ~1.5 µM | ~2.0 µM | ~100% |

| 8-pCPT-cGMP | 0.63 µM | 0.08 µM | ~100% |

Note: Values are approximate and depend on specific subunit composition (e.g., CNGA3 homomers vs CNGA3/B3 heteromers).

Experimental Workflow Diagram

Figure 2: Step-by-step decision tree for utilizing 8-pCPT-cGMP in electrophysiology and imaging.

References

-

Using cGMP analogues to modulate photoreceptor light sensitivity: Perspectives for the treatment of retinal degeneration. Source: bioRxiv (2022). [Link] Significance: Establishes the differential potency and cone-selectivity of 8-pCPT-cGMP.

-

Similar Binding Modes of cGMP Analogues Limit Selectivity in Modulating Retinal CNG Channels via the Cyclic Nucleotide-Binding Domain. Source: ACS Chemical Neuroscience. [Link] Significance: Provides structural basis for ligand binding and comparative efficacy data.

-

8-pCPT-cGMP stimulates αβγ-ENaC activity in oocytes as an external ligand requiring specific nucleotide moieties. Source: American Journal of Physiology-Cell Physiology. [Link] Significance: Identifies critical off-target effects on ENaC channels.

-

(Rp)-8-pCPT-cGMPS, a novel cGMP-dependent protein kinase inhibitor. Source: PubMed / European Journal of Biochemistry. [Link] Significance: Describes the antagonist toolset required to validate CNG-specific effects.

Sources

- 1. pure.psu.edu [pure.psu.edu]

- 2. Using cGMP analogues to modulate photoreceptor light sensitivity: Perspectives for the treatment of retinal degeneration | bioRxiv [biorxiv.org]

- 3. cGMP Analogues with Opposing Actions on CNG Channels Selectively Modulate Rod or Cone Photoreceptor Function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. journals.physiology.org [journals.physiology.org]

- 6. 8-pCPT-cGMP stimulates αβγ-ENaC activity in oocytes as an external ligand requiring specific nucleotide moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (Rp)-8-pCPT-cGMPS, a novel cGMP-dependent protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 8-pCPT-cGMP prevents mitochondrial depolarization and improves the outcome of steatotic partial liver transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]

Optimizing cGMP Signaling: A Technical Comparison of 8-pCPT-cGMP and 8-Br-cGMP

Executive Summary

In the investigation of the nitric oxide (NO)/cyclic GMP (cGMP) signaling axis, the choice of pharmacological activator is often the single determinant of experimental success. While 8-Bromo-cGMP (8-Br-cGMP) remains a historical standard found in thousands of publications, it is chemically inferior for intact cell studies compared to second-generation analogs like 8-pCPT-cGMP .

This guide delineates the physicochemical and pharmacodynamic differences between these two analogs. The core takeaway is that 8-pCPT-cGMP offers superior membrane permeability (lipophilicity) and phosphodiesterase (PDE) stability , allowing for use at physiological concentrations (

Part 1: Chemical Architecture & Physicochemical Properties

The functional divergence between these two molecules stems from the modification at the C-8 position of the guanine ring.

Structure-Activity Relationship (SAR)

-

8-Br-cGMP (8-Bromoguanosine-3',5'-cyclic monophosphate):

-

Modification: A single bromine atom replaces hydrogen at position 8.[1][2][3]

-

Effect: This electron-withdrawing group forces the nucleotide into the syn conformation, which is preferred by Protein Kinase G (PKG). However, the modification is small, providing only a modest increase in lipophilicity over native cGMP.

-

-

8-pCPT-cGMP (8-(4-Chlorophenylthio)guanosine-3',5'-cyclic monophosphate):

-

Modification: A bulky, hydrophobic 4-chlorophenylthio group is attached at position 8.

-

Effect: This massive hydrophobic moiety drastically increases the molecule's ability to intercalate into and cross the lipid bilayer.

-

Quantitative Comparison

| Feature | 8-Br-cGMP | 8-pCPT-cGMP |

| Lipophilicity (LogP) | ~1.17 (Low) | ~2.52 (High) |

| Membrane Permeability | Poor; requires high extracellular loading. | Excellent; rapid intracellular accumulation. |

| PDE Stability | Moderate; resistant to some, but not all PDEs. | High; resistant to all tested mammalian PDEs. |

| Typical Working Conc. | 100 | 1 |

| Solubility | Water/Buffer soluble. | Requires DMSO or careful buffer prep. |

Part 2: Pharmacodynamics & Selectivity Profile

The most critical error in cGMP research is assuming that 8-Br-cGMP is a "clean" agonist.

The Specificity Trap

Because 8-Br-cGMP permeates membranes poorly, researchers historically compensated by increasing the concentration to the millimolar range (1–5 mM). At these concentrations, specificity is lost.

-

PKA Cross-Activation: High levels of 8-Br-cGMP will bind to and activate PKA (Protein Kinase A), mimicking cAMP signaling.[4]

-

PDE Inhibition: 8-Br-cGMP can act as a competitive inhibitor for certain PDEs, artificially raising endogenous cAMP/cGMP levels.

The 8-pCPT Advantage

8-pCPT-cGMP activates PKG (both isoforms I and II) at much lower concentrations.

-

PKG II Preference: 8-pCPT-cGMP is particularly potent for PKG II (EC

~1.8 -

CNG Channels: 8-pCPT-cGMP is also a potent activator of Cyclic Nucleotide-Gated (CNG) channels, often more effective than native cGMP.

Visualizing the Signaling Differential

The following diagram illustrates the mechanistic differences in cellular entry and target activation.

Figure 1: Mechanistic comparison of cellular entry and target specificity. Note the off-target effects of 8-Br-cGMP on PKA and PDEs due to the high concentrations required for membrane permeation.

Part 3: Experimental Protocols

The following protocols are designed to minimize experimental error and ensure reproducibility.

Solubilization and Storage

Critical Note: 8-pCPT-cGMP is significantly more hydrophobic than 8-Br-cGMP.[5] Direct dissolution in aqueous media can be slow or result in precipitation if not handled correctly.

Protocol A: Preparing 8-pCPT-cGMP Stock (10 mM)

-

Vehicle: Use sterile, anhydrous DMSO (Dimethyl Sulfoxide).

-

Calculation: Dissolve 5 mg of 8-pCPT-cGMP (MW ~509.8 g/mol ) in approximately 980

L of DMSO. -

Mixing: Vortex vigorously for 30 seconds. Ensure no crystal residues remain.

-

Aliquoting: Aliquot into 50

L volumes in light-safe (amber) tubes. -

Storage: Store at -20°C. Stable for >6 months.

-

Usage: Dilute at least 1:1000 into cell culture media to keep final DMSO concentration <0.1%.

Protocol B: Preparing 8-Br-cGMP Stock (100 mM)

-

Vehicle: PCR-grade water or TE buffer (pH 7.4).

-

Calculation: Dissolve 10 mg of 8-Br-cGMP (MW ~446.1 g/mol ) in ~224

L of water. -

Mixing: Vortex gently.

-

Storage: Store at -20°C. Avoid repeated freeze-thaw cycles as hydrolysis can occur over time (unlike 8-pCPT).

Intact Cell Stimulation Workflow

This workflow validates PKG activation using VASP (Vasodilator-Stimulated Phosphoprotein) phosphorylation as a readout.[5]

-

Seed Cells: Plate cells (e.g., platelets, smooth muscle cells) in 6-well plates.

-

Starvation: Serum-starve cells for 2–4 hours to reduce basal kinase activity.

-

Pre-incubation (Optional): If studying PDE inhibition, add IBMX (100

M) for 15 mins. Note: Not necessary with 8-pCPT due to its stability. -

Treatment Groups:

-

Control: Vehicle only (0.1% DMSO).

-

Group A (Old Standard): 8-Br-cGMP (1 mM final).

-

Group B (Optimized): 8-pCPT-cGMP (50

M final). -

Negative Control: 8-pCPT-2'-O-Me-cGMP (50

M) - Controls for non-specific effects of the nucleotide backbone.

-

-

Incubation: Incubate at 37°C for 15–30 minutes .

-

Note: 8-Br-cGMP may require longer (30–60 mins) to equilibrate across the membrane.

-

-

Lysis: Aspirate media rapidly. Add ice-cold lysis buffer containing phosphatase inhibitors.

-

Analysis: Western Blot for p-VASP (Ser239) . This is the specific site for PKG. (Ser157 is often PKA-associated).

Part 4: Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| No response with 8-Br-cGMP | Poor membrane permeability. | Switch to 8-pCPT-cGMP. Do not simply increase 8-Br conc. >3mM.[6] |

| High background in controls | DMSO toxicity or serum interference. | Ensure DMSO <0.1%. Starve cells longer before treatment. |

| Precipitation in media | 8-pCPT-cGMP added too quickly to cold media. | Pre-dilute 8-pCPT in a small volume of warm media before adding to the bulk culture. |

| PKA activation (p-VASP Ser157) | Cross-talk. | You are likely using 8-Br-cGMP at high concentrations. Switch to 8-pCPT-cGMP (10-50 |

References

-

Biolog Life Science Institute. 8-pCPT-cGMP: Technical Specifications and Biological Properties. Biolog.de. Available at: [Link]

-

Butt, E., et al. (1994). Analysis of the functional role of cGMP-dependent protein kinase in intact human platelets using a specific activator 8-para-chlorophenylthio-cGMP. Proceedings of the National Academy of Sciences (PNAS), 91(4), 1325-1329. Available at: [Link]

-

Poppe, H., et al. (2008). Cyclic Nucleotide Analogs as Tools to Investigate cGMP Signaling. Handbook of Experimental Pharmacology, 191, 223-246. Available at: [Link]

-

Werner, K., et al. (2011). Quantification of cAMP and cGMP analogs in intact cells: pitfalls in enzyme immunoassays for cyclic nucleotides.[7] Naunyn-Schmiedeberg's Archives of Pharmacology, 384, 169–176.[7] Available at: [Link]

Sources

- 1. cGMP-Dependent Protein Kinases and cGMP Phosphodiesterases in Nitric Oxide and cGMP Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 8-pCPT-cGMP stimulates αβγ-ENaC activity in oocytes as an external ligand requiring specific nucleotide moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Analysis of the functional role of cGMP-dependent protein kinase in intact human platelets using a specific activator 8-para-chlorophenylthio-cGMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 8-pCPT-PET-cGMP BIOLOG Life Science Institute [biolog.de]

- 7. 8-Br-cGMP BIOLOG Life Science Institute [biolog.de]

Methodological & Application

Precision Activation of Protein Kinase G (PKG) using 8-pCPT-cGMP

Abstract & Introduction

The cyclic nucleotide signaling pathway, mediated by Protein Kinase G (PKG), is a critical regulator of smooth muscle relaxation, platelet inhibition, and neuronal plasticity. Historically, researchers relied on 8-Bromo-cGMP (8-Br-cGMP) to study these pathways. However, 8-Br-cGMP suffers from significant cross-reactivity with Protein Kinase A (PKA) and susceptibility to phosphodiesterase (PDE) hydrolysis, leading to confounding experimental data.

This guide details the protocol for using 8-pCPT-cGMP (8-(4-Chlorophenylthio)guanosine-3',5'-cyclic monophosphate), a second-generation cGMP analog. Unlike its predecessors, 8-pCPT-cGMP exhibits:

-

Superior Membrane Permeability: The lipophilic chlorophenylthio group facilitates rapid cellular entry.

-

High Specificity: It activates PKG (both type I and II) with minimal activation of PKA.

-

PDE Resistance: It is highly resistant to hydrolysis by broad-spectrum PDEs, ensuring sustained intracellular activity.

Mechanism of Action

To design effective experiments, one must understand the molecular trajectory of the compound. 8-pCPT-cGMP bypasses the need for nitric oxide (NO) donors or guanylyl cyclase activation, acting directly on the kinase holoenzyme.

Figure 1: Mechanism of Action. 8-pCPT-cGMP permeates the membrane and binds the regulatory domain of PKG, causing a conformational shift that exposes the catalytic domain to phosphorylate VASP at Ser239.

Material Preparation & Handling[1][2][3]

Reagent Specifications

-

Compound: 8-pCPT-cGMP (Sodium Salt recommended for solubility).

-

Molecular Weight: ~500-550 g/mol (varies by salt form; check label).

-

Solubility: Water or PBS (up to 10 mM). DMSO is possible but often unnecessary for the sodium salt and introduces vehicle toxicity variables.

Stock Solution Protocol (10 mM)

Objective: Create a stable stock solution to minimize freeze-thaw cycles.

-

Calculate: For 5 mg of 8-pCPT-cGMP (MW ≈ 511.8 g/mol ), add 977 µL of sterile, endotoxin-free water or PBS.

-

Dissolve: Vortex gently. The sodium salt should dissolve instantly. If using the free acid form, DMSO is required.

-

Aliquot: Dispense into 20 µL or 50 µL aliquots in light-protective (amber) tubes.

-

Store: -20°C. Stable for at least 6 months. Do not refreeze more than once.

Dose-Finding & Optimization Strategy

Before running a full phenotypic assay, you must define the dynamic range for your specific cell line.

| Parameter | Recommended Range | Rationale |

| Concentration | 10 µM – 100 µM | < 10 µM may not overcome buffering; > 100 µM risks non-specific effects. |

| Incubation Time | 10 – 60 min | Phosphorylation (e.g., VASP) is rapid (15 min peak). Gene expression requires 12-24h. |

| Serum Status | Serum-Free | Serum contains growth factors that activate PKA/PKC, creating background noise. |

Comparison of Analogs:

-

8-pCPT-cGMP: High PKG specificity, PDE resistant. Use for: Precise signaling studies.

-

8-Br-cGMP: Lower specificity (activates PKA), PDE sensitive. Use for: Historical comparison only.

-

Rp-8-pCPT-cGMPS: Inhibitor. Use for: Negative control.

Core Protocol: PKG Activation Assay

Objective: Induce and validate PKG activation in adherent cells (e.g., Smooth Muscle Cells, HUVECs, or Fibroblasts).

Phase 1: Cell Seeding & Starvation

-

Seed Cells: Plate cells in 6-well plates (approx. 3 x 10⁵ cells/well).

-

Grow: Incubate until 70-80% confluency (usually 24 hours).

-

Starve (Critical): Aspirate growth media. Wash 1x with PBS. Add serum-free basal media (e.g., DMEM or RPMI without FBS). Incubate for 4–12 hours .

-

Why? This quiets basal kinase activity, maximizing the signal-to-noise ratio upon stimulation.

-

Phase 2: Treatment

Prepare working solutions immediately before use.

-

Group A (Vehicle): Add sterile water/PBS (volume matched to treatment).

-

Group B (Low Dose): 10 µM 8-pCPT-cGMP.

-

Group C (High Dose): 50 µM 8-pCPT-cGMP.

-

Group D (Specificity Control): Pre-treat with 10 µM Rp-8-pCPT-cGMPS (inhibitor) for 15 min, then add 50 µM 8-pCPT-cGMP.

Incubation: Incubate at 37°C for 15 to 30 minutes .

Phase 3: Lysis & Preservation

-

Terminate: Place plate on ice immediately. Aspirate media.

-

Wash: Wash 1x with ice-cold PBS containing phosphatase inhibitors (Sodium Orthovanadate/NaF).

-

Lyse: Add 100-150 µL RIPA buffer supplemented with Protease/Phosphatase Inhibitor Cocktail .

-

Harvest: Scrape cells, collect lysate, and centrifuge (14,000 x g, 10 min, 4°C). Collect supernatant.

Validation: The VASP Phosphorylation Readout

To prove PKG activation, you must assay for Vasodilator-Stimulated Phosphoprotein (VASP) phosphorylation.[1]

-

p-VASP (Ser239): The specific marker for PKG activity.[1][2]

-

p-VASP (Ser157): Primarily a PKA marker (though PKG can phosphorylate it at high kinetics).

Western Blot Strategy:

-

Load 20-30 µg protein/lane.

-

Primary Antibody: Anti-phospho-VASP (Ser239) (1:1000 dilution).[1]

-

Total Control: Anti-Total VASP (to normalize loading).

Experimental Workflow Diagram:

Figure 2: Experimental Timeline. The critical step is Serum Starvation to reduce background noise before Treatment.

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| No p-VASP Signal | High Phosphatase Activity | Ensure Lysis Buffer contains fresh NaF and Na3VO4. Keep samples on ice. |

| No p-VASP Signal | Low Cell Permeability | Increase concentration to 100 µM or extend time to 45 min. |

| High Background | Basal Kinase Activity | Increase starvation time (up to 24h). Ensure cells are not over-confluent. |

| Signal in Inhibitor Group | Inhibitor Degradation | Rp-8-pCPT-cGMPS is sensitive. Use fresh stock. Pre-incubate inhibitor for full 20 min. |

References

-

Smolenski, A., et al. (1998). "Analysis of the functional role of cGMP-dependent protein kinase in intact human platelets using a specific activator 8-para-chlorophenylthio-cGMP." Journal of Biological Chemistry.

-

Poppe, H., et al. (2008). "Cyclic Nucleotide Analogs as Tools to Investigate cGMP/cAMP Signaling." Methods in Molecular Biology.

-

Francis, S.H., et al. (2010). "cGMP-dependent protein kinases and cGMP phosphodiesterases in nitric oxide and cGMP action." Pharmacological Reviews.

-

Biolog Life Science Institute. "Technical Information: 8-pCPT-cGMP."

Sources

Application Notes and Protocols for In Vitro Kinase Assays Using 8-(4-chlorophenylthio)-cGMP

Introduction: Unlocking the cGMP Signaling Pathway with a Potent and Selective Activator

In the intricate world of cellular signaling, the cyclic guanosine monophosphate (cGMP) pathway plays a pivotal role in a myriad of physiological processes, including cardiovascular homeostasis, neuronal signaling, and smooth muscle relaxation.[1] Central to this pathway is the cGMP-dependent protein kinase (PKG), a serine/threonine kinase that acts as a primary effector of cGMP.[2] The study of PKG and its downstream targets is crucial for understanding disease pathogenesis and for the development of novel therapeutics. 8-(4-chlorophenylthio)-cGMP (8-pCPT-cGMP) has emerged as a superior tool for researchers in this field. It is a highly potent and selective cell-permeable cGMP analog that robustly activates PKG.[3][4]

Compared to the endogenous activator cGMP and other analogs like 8-Br-cGMP, 8-pCPT-cGMP exhibits enhanced lipophilicity, allowing for excellent cell membrane permeability, and greater resistance to hydrolysis by phosphodiesterases (PDEs).[3][4] These characteristics ensure a more sustained and reliable activation of PKG in both cellular and in vitro systems, making it an invaluable reagent for elucidating the functional roles of the cGMP/PKG signaling cascade. This application note provides a detailed guide for utilizing 8-pCPT-cGMP in in vitro kinase assays, offering both the theoretical underpinnings and practical protocols for researchers, scientists, and drug development professionals.

Mechanism of Action: How 8-pCPT-cGMP Activates Protein Kinase G

The activation of PKG by 8-pCPT-cGMP follows a well-established mechanism. In its inactive state, the catalytic domains of PKG are autoinhibited by its regulatory domains. The binding of cGMP, or in this case, the more potent analog 8-pCPT-cGMP, to the regulatory domains induces a conformational change. This change relieves the autoinhibition, thereby unmasking the catalytic sites and allowing the kinase to phosphorylate its target substrates.[1][2] The substitution at the C8 position with a 4-chlorophenylthio group enhances the binding affinity and stability of the molecule, leading to a more pronounced and sustained activation of PKG compared to the natural ligand.[3][4]

Figure 2: General workflow for an in vitro kinase assay.

Step-by-Step Methodology

-

Reagent Preparation:

-

Prepare a stock solution of 8-pCPT-cGMP (e.g., 10 mM in water or buffer). Aliquot and store at -20°C.

-

Prepare a stock solution of ATP (e.g., 10 mM in water).

-

Prepare a stock solution of the PKG substrate.

-

Dilute the recombinant PKG to the desired working concentration in kinase assay buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range. [5] * Prepare the ADP detection reagents according to the manufacturer's instructions.

-

-

Assay Setup (96-well format):

-

Prepare serial dilutions of 8-pCPT-cGMP in kinase assay buffer to generate a dose-response curve (e.g., from 100 µM down to 0.01 µM).

-

Add 5 µL of each 8-pCPT-cGMP dilution to the appropriate wells of the microplate.

-

Include the following controls:

-

100% Activity Control: 5 µL of assay buffer (no activator, but with DMSO if used for other compounds).

-

No Enzyme Control: 5 µL of assay buffer. In a later step, add buffer instead of the enzyme.

-

Inhibitor Control (Optional): 5 µL of (Rp)-8-pCPT-cGMPS.

-

-

Add 20 µL of the diluted PKG enzyme to all wells except the "No Enzyme Control".

-

Gently mix the plate and pre-incubate for 10-15 minutes at room temperature to allow the activator to bind to the enzyme.

-

-

Initiation of Kinase Reaction:

-

Prepare a reaction mix containing ATP and the PKG substrate at their final desired concentrations in kinase assay buffer. The ATP concentration should ideally be at or near the Km of the kinase for ATP to ensure sensitive detection of inhibitors, though for activator screening, this is less critical. [5] * Add 25 µL of the reaction mix to all wells to start the reaction. The final reaction volume will be 50 µL.

-

-

Reaction Incubation:

-

Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be optimized to ensure that the reaction is within the linear range of product formation (typically <20% substrate turnover).

-

-

Signal Detection:

-

Stop the kinase reaction if required by the detection kit manufacturer (some kits include a stop reagent).

-

Add 50 µL of the ADP detection reagent to all wells.

-

Incubate the plate at room temperature for the time specified in the kit's protocol (usually 10-30 minutes), protected from light.

-

-

Data Acquisition:

-

Measure the fluorescence or luminescence using a microplate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis and Interpretation

The raw data (relative fluorescence units or relative light units) should be processed to determine the kinase activity.

-

Background Subtraction: Subtract the average signal from the "No Enzyme Control" wells from all other wells.

-

Normalization: Normalize the data by setting the average signal of the "100% Activity Control" (basal PKG activity without activator) to a specific value (e.g., 1 or 100%).

-

Dose-Response Curve: Plot the normalized kinase activity as a function of the 8-pCPT-cGMP concentration.

-

EC₅₀ Determination: Fit the dose-response curve using a non-linear regression model (e.g., sigmoidal dose-response) to determine the EC₅₀ value, which is the concentration of 8-pCPT-cGMP that produces 50% of the maximal response.

Example Data Presentation

| 8-pCPT-cGMP (µM) | Raw Signal (RFU) | Background Subtracted (RFU) | % Activity (Relative to Basal) |

| 0 (Basal) | 1500 | 1300 | 100% |

| 0.01 | 2000 | 1800 | 138% |

| 0.1 | 4500 | 4300 | 331% |

| 1 | 8000 | 7800 | 600% |

| 10 | 9500 | 9300 | 715% |

| 100 | 9600 | 9400 | 723% |

| No Enzyme | 200 | 0 | 0% |

Troubleshooting Common Issues

| Issue | Possible Cause | Suggested Solution |

| High background signal | Contaminated reagents; intrinsic fluorescence of compounds. | Use fresh, high-purity reagents; check for compound interference in a separate assay without the enzyme. |

| Low signal-to-background ratio | Insufficient enzyme activity; suboptimal assay conditions. | Increase enzyme concentration; optimize incubation time, temperature, and buffer components (pH, Mg²⁺). [6] |

| Inconsistent results | Pipetting errors; temperature fluctuations. | Use calibrated pipettes; ensure uniform temperature across the plate during incubations. |

| No activation by 8-pCPT-cGMP | Inactive enzyme; incorrect buffer conditions; degraded activator. | Verify enzyme activity with a known activator; check buffer pH and ionic strength; use a fresh aliquot of 8-pCPT-cGMP. |

Conclusion

8-pCPT-cGMP is a powerful and reliable tool for the in vitro investigation of PKG activity. Its favorable properties of high potency, selectivity, and stability make it an ideal choice for a range of applications, from basic research into cGMP signaling to high-throughput screening for modulators of the pathway. [3][4][7]By following the detailed protocols and considering the key optimization parameters outlined in these application notes, researchers can generate robust and reproducible data to advance our understanding of the critical roles of PKG in health and disease.

References

-

Sun, H., et al. (2012). 8-pCPT-cGMP stimulates αβγ-ENaC activity in oocytes as an external ligand requiring specific nucleotide moieties. American Journal of Physiology-Cell Physiology, 303(10), C1036-C1048. Available at: [Link]

-

Butt, E., et al. (1994). Analysis of the functional role of cGMP-dependent protein kinase in intact human platelets using a specific activator 8-para-chlorophenylthio-cGMP. Biochemical Pharmacology, 48(4), 735-743. Available at: [Link]

-